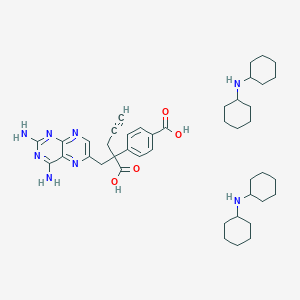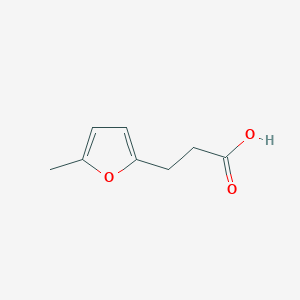![molecular formula C11H18N4O2S B2502021 N,N-dimetil-3,4,8,9-tetrahidro-1H-ciclopenta[3,4]pirazolo[1,5-a]pirazina-2(7H)-sulfonamida CAS No. 2034604-64-1](/img/structure/B2502021.png)
N,N-dimetil-3,4,8,9-tetrahidro-1H-ciclopenta[3,4]pirazolo[1,5-a]pirazina-2(7H)-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide is a chemical compound belonging to the class of pyrazolopyrazines. This compound exhibits a complex structure characterized by fused rings, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide has diverse applications:
Medicinal Chemistry: : It's investigated for its potential as an enzyme inhibitor or receptor ligand. Its complex structure allows for interactions with biological macromolecules.
Materials Science: : Used in the synthesis of advanced materials with unique electronic or photophysical properties.
Biology: : Explored as a probe in biochemical assays to study enzyme activities.
Industry: : Can serve as a precursor for the synthesis of other complex organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: : The synthesis of this compound typically involves the cyclization of appropriate precursors. For example, starting from a diamine precursor, the formation of the pyrazolopyrazine ring can be achieved through a series of condensation reactions under controlled conditions.
Sulfonamide Formation: : Once the cyclopentapyrazole skeleton is constructed, the introduction of the sulfonamide group requires the reaction with a sulfonyl chloride. This step usually occurs in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide may involve continuous flow synthesis to optimize reaction times and yields. Scaling up from laboratory procedures often necessitates careful control of reaction parameters to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: : Reduction of the pyrazolopyrazine ring can yield dihydro or tetrahydro derivatives, depending on the conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially at the sulfonamide and pyrazole moieties.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Halogenating agents, bases like sodium hydride.
Major Products: Oxidation typically forms N-oxide derivatives, reduction yields saturated ring systems, and substitution reactions introduce new functional groups into the molecule.
Mecanismo De Acción
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets, such as enzymes or receptors. Its sulfonamide group is known to form strong hydrogen bonds, which can be crucial in binding to the active site of enzymes. The fused ring system may contribute to its overall stability and ability to engage in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide stands out due to its unique fused ring structure and the presence of both sulfonamide and pyrazolopyrazine moieties. Similar compounds include:
Pyrazolopyrazine Derivatives: : These may lack the sulfonamide group but share the core ring structure.
Sulfonamide-Containing Heterocycles: : These might have different ring systems but contain the sulfonamide functionality.
These comparisons highlight the compound's uniqueness, particularly in its potential for diverse biological activities and applications in material science.
That's the deep dive into this intricate compound. What are your thoughts?
Propiedades
IUPAC Name |
N,N-dimethyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-6-7-15-11(8-14)9-4-3-5-10(9)12-15/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMZGDZDALHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN2C(=C3CCCC3=N2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-acetyl-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2501938.png)
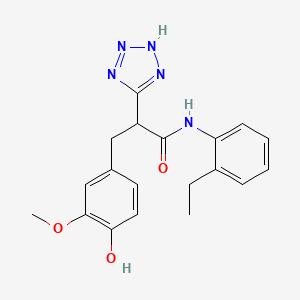
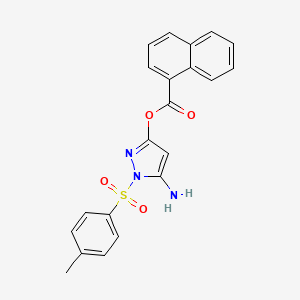
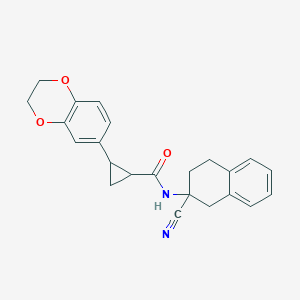
![N-[(4-chlorophenyl)methyl]-2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2501947.png)
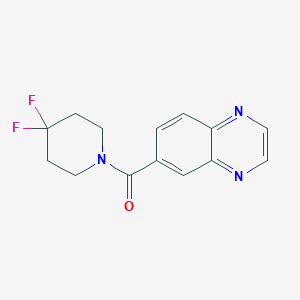
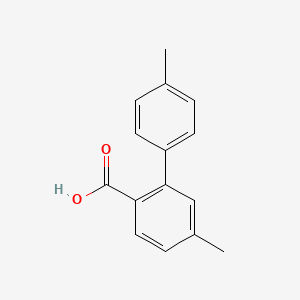
carbohydrazide](/img/structure/B2501951.png)
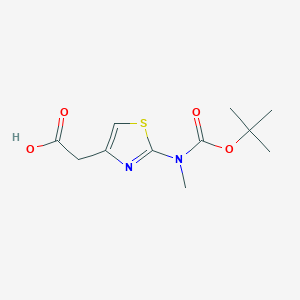
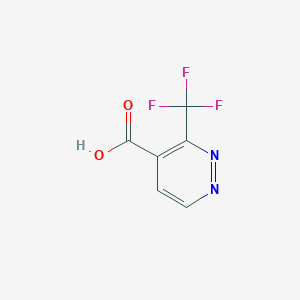
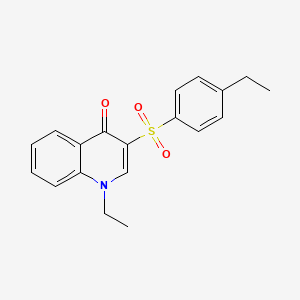
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)
